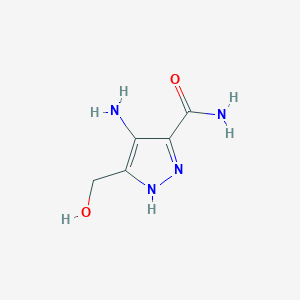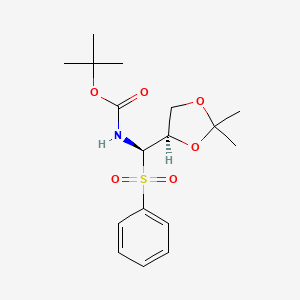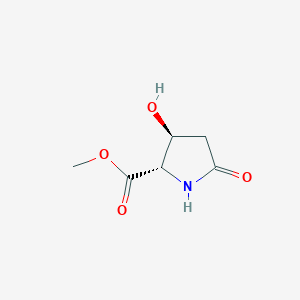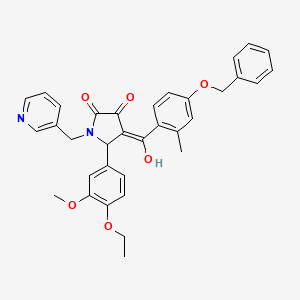
1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidinone ring substituted with a chlorophenyl group and a thioxo group
Méthodes De Préparation
The synthesis of 1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzoyl chloride and thiourea.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: The 2-chlorobenzoyl chloride is reacted with thiourea to form the intermediate 2-chlorophenylthiourea.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular pathways involved depend on the specific biological system being studied .
Comparaison Avec Des Composés Similaires
1-(2-Chlorophenyl)-5-thioxopyrrolidin-2-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-thioxopyrrolidin-3-one: This compound has a similar structure but differs in the position of the thioxo group.
1-(2-Chlorophenyl)-5-oxopyrrolidin-2-one: This compound has an oxo group instead of a thioxo group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C10H8ClNOS |
|---|---|
Poids moléculaire |
225.70 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)-5-sulfanylidenepyrrolidin-2-one |
InChI |
InChI=1S/C10H8ClNOS/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(12)14/h1-4H,5-6H2 |
Clé InChI |
RUORQXIPMLJTGI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=S)N(C1=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)





![N-(3-(1H-Benzo[d][1,2,3]triazol-1-yl)propyl)-2-formylbenzamide](/img/structure/B12876758.png)



![3,4-Pyrrolidinediol, 2-[2-(phenylamino)ethyl]-, (2R,3S,4R)-](/img/structure/B12876784.png)

